molecular formula C37H68O7 B1209921 (2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one CAS No. 177861-02-8

(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one

Cat. No. B1209921
M. Wt: 624.9 g/mol
InChI Key: XNZJLZFJXAKNCP-BVBFTAESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rollinecin A is a polyketide.
(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one is a natural product found in Annona mucosa with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Asymmetric Synthesis : This compound has been utilized in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, demonstrating high stereo- and enantioselectivity. These spiroketals show potential as cytotoxic agents against cancer cell lines (Meilert, Pettit, & Vogel, 2004).

  • Carbohydrate Influence on Chromophore Formation : The compound's derivatives have been studied to understand the impact of carbohydrate moieties on chromophore formation during food-related Maillard reactions. This research provides insights into the molecular processes occurring in food chemistry (Frank & Hofmann, 2000).

  • Antioxidant Properties : Derivatives of this compound have been designed combining antioxidants like ascorbic acid and alpha-tocopherol, showing promising results in preventing oxidative damage in biological systems (Manfredini et al., 2000).

Chemical Properties and Applications

  • Polymer Synthesis : The compound has been involved in the synthesis of bioacrylic polymers using radical polymerization methods, showcasing its potential in creating environmentally friendly materials (Ray et al., 2018).

  • Crystal Structure Analysis : Studies on derivatives of this compound have contributed to understanding complex molecular structures, featuring unique hydrogen bond configurations and crystalline properties (Jasinski et al., 2009).

  • Gas Chromatography-Mass Spectrometry : The compound has been utilized in developing analytical internal standards for gas chromatography-mass spectrometry, enhancing the precision of chemical analyses (Llovera et al., 2005).

Biomedical Research

  • Anticancer Properties : Certain derivatives have shown selective cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology (Rieser et al., 1993).

  • Antinociceptive and Anti-Inflammatory Properties : Synthesized derivatives of this compound have demonstrated significant antinociceptive and anti-inflammatory activities, indicating their potential in pain management and inflammation control (Selvam et al., 2012).

properties

CAS RN

177861-02-8

Product Name

(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one

Molecular Formula

C37H68O7

Molecular Weight

624.9 g/mol

IUPAC Name

(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one

InChI

InChI=1S/C37H68O7/c1-3-4-5-6-7-8-9-13-16-19-22-33(40)35-25-26-36(44-35)34(41)24-23-31(38)20-17-14-11-10-12-15-18-21-32(39)28-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3/t29-,31+,32+,33-,34+,35+,36?/m0/s1

InChI Key

XNZJLZFJXAKNCP-BVBFTAESSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H]([C@H]1CCC(O1)[C@@H](CC[C@@H](CCCCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O

SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O

synonyms

rollinecin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one
Reactant of Route 2
(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one
Reactant of Route 3
(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one
Reactant of Route 4
(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one
Reactant of Route 5
Reactant of Route 5
(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one
Reactant of Route 6
Reactant of Route 6
(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one

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